

An In-depth Technical Guide to Antileishmanial Agent-7 (C20H18O8)

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Compound of Interest		
Compound Name:	Antileishmanial agent-7	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, necessitating the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of a promising antileishmanial compound, designated **Antileishmanial agent-7**, with the chemical formula C20H18O8. This compound, identified as (±)-trans-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzofuran-5,6-diol, has demonstrated potent in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This document details the synthesis, experimental evaluation, and potential mechanism of action of **Antileishmanial agent-7**, presenting all quantitative data in structured tables and outlining experimental protocols for reproducibility. Visualizations of key experimental workflows and potential signaling pathway interactions are provided to facilitate a deeper understanding of this promising drug candidate.

Introduction

Antileishmanial agent-7 is a member of the (±)-trans-2-phenyl-2,3-dihydrobenzofuran class of neolignans.[1] A study by Bernal et al. (2020) identified this compound, referred to as compound 23 in their research, as a promising candidate for further development based on a holistic analysis of its in silico ADME-like properties and ligand efficiency metrics.[2] This guide synthesizes the available information on Antileishmanial agent-7 to serve as a technical resource for researchers in the field of antiprotozoal drug discovery.



Chemical Structure

The chemical structure of **Antileishmanial agent-7** is (±)-trans-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzofuran-5,6-diol.

Chemical Formula: C20H18O8 Molecular Weight: 386.35 g/mol CAS Number: 503323-06-6[2]

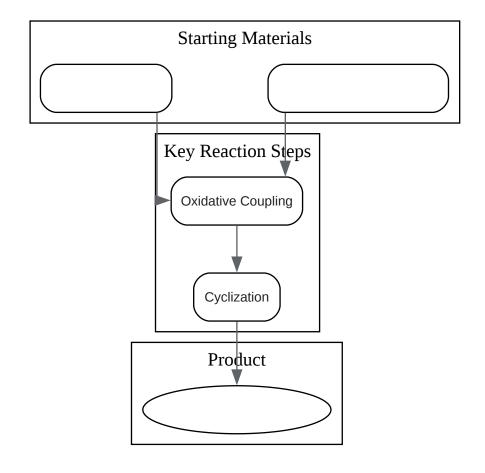
Synthesis

The synthesis of **Antileishmanial agent-7** is achieved through a multi-step process involving the formation of a trans-2,3-diaryloxirane intermediate followed by a regio- and stereoselective nucleophilic oxiranyl ring-opening reaction. While the specific detailed synthesis of compound 23 is part of a larger synthetic effort, a general and plausible synthetic workflow is outlined below, based on established methods for creating similar dihydrobenzofuran structures.

General Synthetic Workflow

The synthesis of the trans-2-phenyl-2,3-dihydrobenzofuran scaffold typically involves the reaction of a substituted phenol with a suitably functionalized phenylpropanoid derivative.





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General Synthetic Workflow for Dihydrobenzofurans.

Experimental Data

The biological activity of **Antileishmanial agent-7** was evaluated in vitro against Leishmania donovani and for cytotoxicity against a mammalian cell line.

In Vitro Antileishmanial Activity and Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for **Antileishmanial agent-7**.



Assay	Organism/Cell Line	IC50 / CC50 (μM)	Reference
Antileishmanial Activity	Leishmania donovani (axenic amastigotes)	6.89	[2]
Cytotoxicity	Rat skeletal muscle cell line (L6)	259	[2]

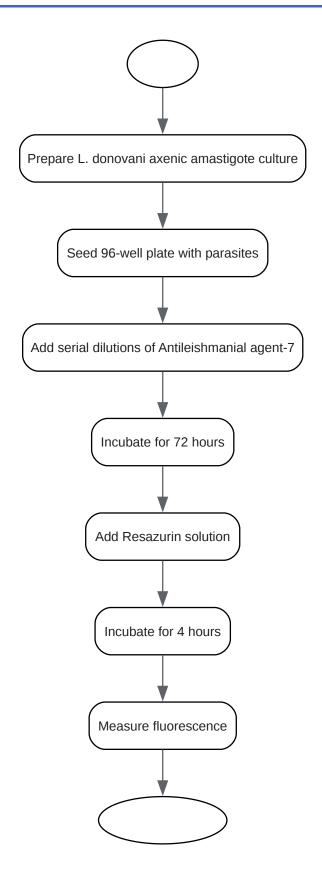
Experimental Protocols

The following protocols are based on standard methodologies for the in vitro evaluation of antileishmanial compounds and are consistent with the assays reported for **Antileishmanial agent-7**.

In Vitro Antileishmanial Susceptibility Assay (Resazurin-Based)

This assay determines the susceptibility of Leishmania donovani axenic amastigotes to the test compound.





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Workflow for the In Vitro Antileishmanial Assay.



- Leishmania donovaniCulture: Axenic amastigotes of L. donovani are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at 37°C.
- Assay Plate Preparation: In a 96-well microtiter plate, add 100 μL of parasite culture (e.g., 2 x 10⁵ amastigotes/mL) to each well.
- Compound Addition: Add serial dilutions of **Antileishmanial agent-7** (typically in DMSO, with the final DMSO concentration kept below 0.5%) to the wells. Include appropriate controls (medium alone, parasites with DMSO, and a reference drug like miltefosine).
- Incubation: Incubate the plates for 72 hours at 37°C.
- Resazurin Addition: Add 10 μL of resazurin solution (e.g., 0.0125% w/v in PBS) to each well.
- Final Incubation: Incubate for an additional 4 hours.
- Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
- Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.

In Vitro Cytotoxicity Assay (MTT-Based)

This assay assesses the toxicity of the compound against a mammalian cell line, such as the L6 rat skeletal muscle cell line.

- Cell Culture: Culture L6 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum at 37°C in a humidified 5% CO2 atmosphere.
- Assay Plate Preparation: Seed the cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
- Compound Addition: Replace the medium with fresh medium containing serial dilutions of Antileishmanial agent-7.
- Incubation: Incubate the plates for 48-72 hours.



- MTT Addition: Add MTT solution (e.g., 20 μL of 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
- Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Potential Mechanism of Action

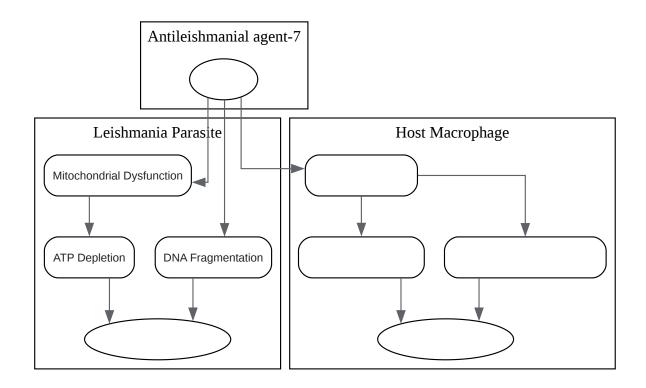
The precise mechanism of action for **Antileishmanial agent-7** has not been fully elucidated. However, studies on related neolignans and dihydrobenzofurans suggest several potential mechanisms through which this compound class may exert its antileishmanial effects.

Proposed Mechanisms of Action for Dihydrobenzofuran Neolignans

- Induction of Apoptosis-like Cell Death: Neolignans have been shown to induce programmed cell death in Leishmania parasites, characterized by DNA fragmentation.[3]
- Disruption of Parasite Bioenergetics: Some derivatives can cause depolarization of the parasite's plasma and mitochondrial membranes, leading to a decrease in ATP levels.[1]
- Immunomodulation of the Host Macrophage: The antiamastigote activity of some neolignans
 is associated with the modulation of the host's immune response, such as a decrease in the
 production of anti-inflammatory cytokines like IL-6 and IL-10.[3] It is also possible that these
 compounds activate macrophages, increasing their phagocytic and lysosomal activities, as
 well as nitric oxide production.[4]

The following diagram illustrates the potential interplay of these mechanisms.





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Potential Mechanisms of Action of Antileishmanial Agent-7.

Conclusion and Future Directions

Antileishmanial agent-7 (C20H18O8) represents a promising starting point for the development of new drugs against visceral leishmaniasis. Its potent in vitro activity against Leishmania donovani and favorable in silico properties warrant further investigation. Future research should focus on:

- In vivo efficacy studies in animal models of visceral leishmaniasis to determine the compound's therapeutic potential.
- Detailed mechanism of action studies to identify the specific molecular targets and signaling pathways affected by **Antileishmanial agent-7** in both the parasite and the host cell.
- Structure-activity relationship (SAR) studies to optimize the dihydrobenzofuran scaffold for improved potency, selectivity, and pharmacokinetic properties.



 Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of Antileishmanial agent-7 and its analogs.

This technical guide provides a solid foundation for researchers to build upon in the quest for more effective and less toxic treatments for leishmaniasis.

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